molecular formula C14H13ClO B1660734 2-Chloro-4-(1-phenylethyl)phenol CAS No. 82566-19-6

2-Chloro-4-(1-phenylethyl)phenol

Cat. No. B1660734
CAS RN: 82566-19-6
M. Wt: 232.7 g/mol
InChI Key: LMEXXUGPTZYJQU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-phenylethyl)phenol is a chemical compound with the molecular formula C14H13ClO. It has a molecular weight of 232.71 . The IUPAC name for this compound is 2-chloro-4-(1-phenylethyl)phenol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1-phenylethyl)phenol is based on the phenol group, with a chlorine atom and a phenylethyl group attached to the phenol ring . The InChI code for this compound is 1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3 .


Physical And Chemical Properties Analysis

Phenols, including 2-Chloro-4-(1-phenylethyl)phenol, have properties chiefly due to the hydroxyl group. They are colorless liquids or solids that can turn reddish-brown in the atmosphere due to oxidation. They have high boiling points due to the presence of intermolecular hydrogen bonding. Phenols are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .

Scientific Research Applications

Novel Polymeric Materials

A significant application of phenolic compounds like 2-Chloro-4-(1-phenylethyl)phenol is in the development of novel polymeric materials. For example, a study by Li et al. (2014) demonstrated the synthesis of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, showcasing its potential in creating high-performance alkaline anion exchange membranes with high conductivity and low water uptake (Li et al., 2014).

Organic Synthesis and Catalysis

Phenolic compounds are pivotal in organic synthesis and catalysis. Xu et al. (2010) reported a facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, highlighting the role of phenolic compounds in facilitating complex organic transformations (Xu et al., 2010).

Advanced Functional Materials

Phenolic compounds are used to create advanced functional materials with potential applications in electronics and solar cells. A study by Demir (2012) synthesized a new type of polyphenol through oxidative polycondensation, revealing its promising thermal and electrochemical properties suitable for solar-cell applications (Demir, 2012).

Environmental and Health Applications

Phenolic compounds like 2-Chloro-4-(1-phenylethyl)phenol also find applications in environmental and health sectors. For instance, Naveed et al. (2018) discussed the pharmacological significance of Chlorogenic Acid, a phenolic compound, emphasizing its antioxidant, anti-inflammatory, and neuroprotective roles, which underscore the broader utility of phenolic compounds in medicinal chemistry (Naveed et al., 2018).

properties

IUPAC Name

2-chloro-4-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXXUGPTZYJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002790
Record name 2-Chloro-4-(1-phenylethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-phenylethyl)phenol

CAS RN

82566-19-6
Record name 2-Chloro-4-(1-phenylethyl)phenol
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Record name 2-Chloro-4-(1-phenylethyl)phenol
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Record name 2-Chloro-4-(1-phenylethyl)phenol
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Record name 2-chloro-4-(1-phenylethyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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